S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate
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Overview
Description
S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate is a compound that features a phthalimide moiety linked to a pentyl chain, which is further connected to an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate typically involves the reaction of phthalimide derivatives with appropriate thiol compounds. One common method involves the use of hydrazine hydrate in ethanol as a solvent. For example, hydrazine hydrate (2.6 mL, 67.6 mmol) is added to a solution of this compound (2.48 g, 8.6 mmol) in ethanol (70 mL), and the resulting mixture is refluxed for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-(5-(1,3-Dioxoisoindolin-2-yl)pentyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The phthalimide moiety can be reduced under specific conditions.
Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanethioate group.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced phthalimide derivatives.
Substitution: Substituted ethanethioate derivatives.
Properties
IUPAC Name |
S-[5-(1,3-dioxoisoindol-2-yl)pentyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11(17)20-10-6-2-5-9-16-14(18)12-7-3-4-8-13(12)15(16)19/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCRVRPCMFSKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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